N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide
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Overview
Description
N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzamide core with morpholinoethyl and morpholinosulfonyl groups attached, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide typically involves the reaction of 3-(morpholinosulfonyl)benzoic acid with 2-(morpholino)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core allows for substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects on cancer cells.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide: Known for its cytotoxic effects on cancer cells.
N-((2-morpholinoethyl)carbamothioyl)benzamide: Used in similar synthetic applications.
N-benzoyl-N’-(2-morpholinoethyl)thiourea: Another compound with a morpholinoethyl group, used in various chemical reactions.
Uniqueness
N-(2-morpholinoethyl)-3-(morpholinosulfonyl)benzamide stands out due to its unique combination of morpholinoethyl and morpholinosulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H25N3O5S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C17H25N3O5S/c21-17(18-4-5-19-6-10-24-11-7-19)15-2-1-3-16(14-15)26(22,23)20-8-12-25-13-9-20/h1-3,14H,4-13H2,(H,18,21) |
InChI Key |
CNPOXWOIGLKGEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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